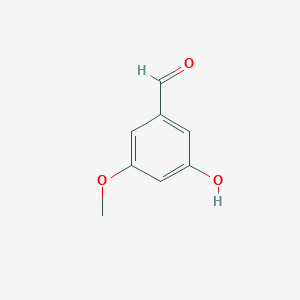

3-Hydroxy-5-methoxybenzaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-3-6(5-9)2-7(10)4-8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQOOHJZONJGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415661 | |

| Record name | 3-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57179-35-8 | |

| Record name | 3-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-5-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Key expected FT-IR vibrational frequencies would include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aldehydic C-H stretch is expected as a distinct, often weaker, pair of bands around 2750 cm⁻¹ and 2850 cm⁻¹. The methyl C-H stretches from the methoxy (B1213986) group would also be present in the 2850-2960 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the aldehyde is expected in the range of 1680-1700 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ether (methoxy) and phenol (B47542) (hydroxyl) groups would result in bands in the 1000-1300 cm⁻¹ region.

O-H Bending and C-H Bending: In-plane and out-of-plane bending vibrations for the hydroxyl and aromatic C-H groups would be found in the fingerprint region (below 1500 cm⁻¹).

PubChem indicates the availability of a vapor phase IR spectrum for 3-Hydroxy-5-methoxybenzaldehyde, but detailed assignments are not provided. nih.gov For related isomers like 2-hydroxy-3-methoxybenzaldehyde (B140153) and 4-hydroxy-3-iodo-5-methoxybenzaldehyde, FT-IR data has been reported, which can serve as a comparative reference. nist.govnih.gov

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. Specific experimental FT-Raman data for this compound is not currently available in surveyed literature. However, based on its structure, strong Raman signals would be expected for the aromatic ring C=C stretching vibrations and the symmetric vibrations of the substituents. For related molecules, FT-Raman studies have been conducted, which help in predicting the spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals are:

Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.

Phenolic Proton (-OH): A broad singlet whose chemical shift can vary depending on the solvent and concentration, usually between δ 5.0 and 8.0 ppm.

Aromatic Protons (Ar-H): Three protons on the aromatic ring, which would appear as distinct signals in the aromatic region (δ 6.5-8.0 ppm). Their specific splitting patterns (e.g., doublet, triplet of doublets) would depend on their coupling with each other.

Methoxy Protons (-OCH₃): A sharp singlet, typically around δ 3.8-4.0 ppm, integrating to three protons.

While specific, verified experimental data for this compound is scarce, data for isomers such as 3-methoxybenzaldehyde (B106831) and 3-hydroxybenzaldehyde (B18108) are available and provide a basis for estimation. chemicalbook.comchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. For this compound, eight distinct signals are expected.

Carbonyl Carbon (-CHO): The aldehyde carbon is the most downfield signal, typically appearing between δ 190 and 200 ppm.

Aromatic Carbons: Six signals corresponding to the benzene (B151609) ring carbons. The carbons attached to the oxygen atoms (C-OH and C-OCH₃) would be found further downfield (typically δ 140-160 ppm) compared to the other ring carbons.

Methoxy Carbon (-OCH₃): The methyl carbon of the methoxy group would appear as an upfield signal, typically around δ 55-60 ppm.

PubChem notes that ¹³C NMR spectral data for this compound is available from the University of Vienna, though the data is not directly displayed. nih.gov Data for related isomers like 3-methoxybenzaldehyde and 2-hydroxy-5-methoxybenzaldehyde (B1199172) can be used for comparison. chemicalbook.comchemicalbook.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Below is a table of predicted ¹³C NMR chemical shifts based on standard values for substituted benzenes. Note: These are estimated values and may differ from experimental results.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~192 |

| C-OH | ~158 |

| C-OCH₃ | ~161 |

| C-CHO | ~138 |

| C-2 | ~108 |

| C-4 | ~115 |

| C-6 | ~109 |

| -OCH₃ | ~56 |

Specialized NMR Techniques (e.g., ¹¹⁹Sn NMR)

Specialized NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are employed for unambiguous assignment of complex structures. There is no evidence in the reviewed literature of the application of these specialized techniques for the characterization of this compound. Techniques like ¹¹⁹Sn NMR are specific to organotin compounds and are not relevant to this molecule. The use of 2D NMR would be beneficial to definitively correlate the proton and carbon signals and confirm the substitution pattern on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands arising from the promotion of electrons from lower energy molecular orbitals to higher energy ones. The aromatic ring and the carbonyl group of the aldehyde are the primary chromophores responsible for the observed absorptions.

The spectrum is expected to show two main types of electronic transitions:

π → π* (pi to pi-star) transitions: These are high-energy transitions associated with the π-electron system of the benzene ring and the carbonyl group. They typically result in strong absorption bands. For the closely related compound 3-hydroxybenzaldehyde, a strong absorption band is observed around 250-320 nm, which is characteristic of this transition in substituted benzenes.

n → π* (n to pi-star) transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen atoms of the hydroxyl and carbonyl groups) to an anti-bonding π* orbital. These transitions are typically of lower energy and intensity compared to π → π* transitions and often appear as a shoulder or a weak band at longer wavelengths (above 300 nm).

The presence of the hydroxyl (-OH) and methoxy (-OCH₃) groups, both being auxochromes, influences the position and intensity of these absorption bands. These electron-donating groups can cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted benzaldehyde (B42025).

| Transition Type | Associated Chromophore | Expected Wavelength Region | Relative Intensity |

| π → π | Benzene Ring, Carbonyl Group | 250 - 320 nm | High |

| n → π | Carbonyl Group, Hydroxyl Group | > 300 nm | Low |

Table 1: Expected Electronic Transitions for this compound.

Mass Spectrometry for Molecular Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₈H₈O₃, corresponding to a molecular weight of approximately 152.15 g/mol . scbt.comnih.govguidechem.com

In an electron ionization (EI) mass spectrum, the compound is expected to show a distinct molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight.

Molecular Ion (M⁺): m/z ≈ 152

The fragmentation pattern provides further structural confirmation. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen radical (-H) or the entire formyl radical (-CHO).

[M-H]⁺: Loss of a hydrogen atom from the aldehyde group, leading to a stable acylium ion at m/z ≈ 151.

[M-CHO]⁺: Loss of the formyl group, resulting in a peak at m/z ≈ 123.

Further fragmentation may involve the loss of a methyl radical (-CH₃) from the methoxy group.

| Ion | Proposed Identity | Expected m/z |

| [C₈H₈O₃]⁺ | Molecular Ion (M⁺) | 152 |

| [C₈H₇O₃]⁺ | [M-H]⁺ | 151 |

| [C₇H₇O₂]⁺ | [M-CHO]⁺ | 123 |

| [C₇H₅O₃]⁺ | [M-CH₃]⁺ | 137 |

Table 2: Predicted Mass Spectrometry Fragmentation for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in the searched literature, a detailed analysis of its isomer, 3-hydroxy-4-methoxybenzaldehyde (isovanillin), offers significant insight into the expected solid-state structure. nih.gov

A single crystal X-ray diffraction study of 3-hydroxy-4-methoxybenzaldehyde revealed that it crystallizes in the monoclinic system with a P2₁/c space group. nih.gov This indicates a centrosymmetric arrangement of molecules in the unit cell. The molecules are essentially planar, a common feature for substituted benzene rings.

A crucial aspect of the solid-state structure is the intermolecular hydrogen bonding. In the crystal lattice of the isomer, the hydroxyl group acts as a hydrogen-bond donor to the carbonyl oxygen atom of an adjacent molecule, forming chain-like structures. nih.gov It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding between its hydroxyl and carbonyl groups, which would be a dominant factor in its crystal packing.

| Parameter | Value for Isomer (3-hydroxy-4-methoxybenzaldehyde) nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.921(3) |

| b (Å) | 5.860(1) |

| c (Å) | 8.868(2) |

| β (°) | 100.25(3) |

| Volume (ų) | 711.2(3) |

| Z (Molecules/Unit Cell) | 4 |

Table 3: Crystallographic Data for the Isomer 3-hydroxy-4-methoxybenzaldehyde.

Surface Morphology and Microscopic Analysis (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface of a sample, revealing details about its topography and morphology. A study on the single crystals of the isomer 3-hydroxy-4-methoxybenzaldehyde utilized SEM to analyze the surface morphology of the grown crystal. nih.gov The analysis is critical for understanding the quality of the crystal and observing any surface defects.

The SEM analysis for the isomer showed a well-defined morphology, consistent with the slow evaporation growth technique used. nih.gov The images revealed smooth faces and sharp edges, indicative of a well-ordered crystalline structure. For this compound, similar analysis on a grown crystal would be expected to reveal its characteristic crystal habit, surface texture, and the presence of any growth defects, providing a qualitative assessment of its crystalline nature.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For 3-Hydroxy-5-methoxybenzaldehyde, DFT calculations are employed to predict a wide range of properties, from its most stable three-dimensional shape to its electronic behavior and vibrational modes.

The first step in a theoretical investigation is to determine the most stable structure of the molecule, known as geometry optimization. This process systematically alters the positions of the atoms until the configuration with the lowest possible energy on the potential energy surface (PES) is found. ufms.br For a molecule like this compound, which has rotatable bonds—specifically the C-O bond of the methoxy (B1213986) group, the C-C bond of the aldehyde group, and the C-O bond of the hydroxyl group—conformational analysis is crucial. arxiv.org

This analysis involves rotating these bonds in steps and calculating the energy at each step to map out the potential energy surface. ufms.br This process identifies various stable and unstable conformers and the energy barriers between them. The conformer with the global minimum energy is the most likely to be observed experimentally. arxiv.org DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are commonly used for these calculations to yield precise bond lengths and angles. rasayanjournal.co.in

Table 1: Predicted Geometrical Parameters for this compound Note: The following data is a representative example based on DFT calculations of analogous benzaldehyde (B42025) compounds, as a specific computational study for this compound was not found.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (aldehyde) | 1.21 Å |

| C-O (hydroxyl) | 1.36 Å | |

| C-O (methoxy) | 1.37 Å | |

| O-H (hydroxyl) | 0.96 Å | |

| Bond Angle (°) | C-C-H (aldehyde) | 120.5° |

| C-C-O (hydroxyl) | 119.8° | |

| C-O-C (methoxy) | 117.5° |

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. rasayanjournal.co.in

The calculated vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups. By comparing these theoretical spectra with experimental FTIR and FT-Raman spectra, a detailed assignment of the observed vibrational bands can be made. This helps in confirming the molecular structure and understanding the vibrational dynamics of the hydroxyl, methoxy, and aldehyde groups. rasayanjournal.co.innih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: This table presents typical frequency ranges for the functional groups found in this compound, as would be predicted by DFT calculations.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Hydroxyl) | Stretching | ~3600 - 3200 cm⁻¹ |

| C-H (Aromatic) | Stretching | ~3100 - 3000 cm⁻¹ |

| C=O (Aldehyde) | Stretching | ~1700 - 1680 cm⁻¹ |

| C-O (Methoxy/Hydroxyl) | Stretching | ~1280 - 1200 cm⁻¹ |

| C-O-C (Methoxy) | Asymmetric Stretching | ~1150 cm⁻¹ |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO acts as an electron donor, while LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. rasayanjournal.co.inmdpi.com

A small energy gap suggests that the molecule is more reactive and can be easily polarized, indicating a higher propensity for intramolecular charge transfer. mdpi.com Furthermore, Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions between molecular orbitals upon excitation by light. rasayanjournal.co.in

Table 3: Predicted Frontier Molecular Orbital Energies Note: The values are illustrative examples of what a DFT calculation would yield for this type of molecule.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.0 eV |

| Energy Gap (ΔE) | 4.2 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy, E(2). rasayanjournal.co.in This analysis reveals the significance of hyperconjugation, which is the delocalization of electrons from a filled bonding or lone-pair orbital to an adjacent antibonding orbital.

The Molecular Electrostatic Potential (MESP) surface is a 3D map that illustrates the charge distribution around a molecule. nih.gov It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attacks. The surface is color-coded to represent different potential values:

Red regions indicate negative electrostatic potential, where there is an excess of electron density. These are sites prone to electrophilic attack. In this compound, the most negative potential is expected around the carbonyl oxygen atom. nih.govmdpi.com

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group is typically the most electron-poor region. nih.govmdpi.com

Green regions denote areas of neutral or near-zero potential.

Advanced topological analyses provide a deeper understanding of the chemical bonding and interactions within the molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods map the probability of finding an electron pair in a given region of space. nih.gov They provide a clear visualization of core electrons, covalent bonds, and lone pairs, with high ELF values (approaching 1.0) indicating strong electron localization. nih.gov

Reduced Density Gradient (RDG) and Non-Covalent Interactions (NCI): The RDG method is used to identify and characterize weak, non-covalent interactions, such as hydrogen bonds and van der Waals forces. nih.gov It generates surfaces between atoms, which are colored to distinguish between attractive (e.g., hydrogen bonds) and repulsive interactions.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density to partition a molecule into atomic basins. This allows for a rigorous definition of atoms within a molecule and the characterization of the chemical bonds between them based on the properties of the electron density at the bond critical points.

Global Reactivity Descriptors and Fukui Functions

Global reactivity descriptors, derived from conceptual density functional theory (DFT), are crucial in predicting the chemical behavior of a molecule. These descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). They provide a quantitative measure of a molecule's stability and reactivity.

While specific DFT studies detailing the global reactivity descriptors for this compound are not extensively available in the literature, the reactivity can be inferred from its structural analogues and the electronic nature of its substituent groups. The hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating, which generally increases the electron density of the aromatic ring, influencing the molecule's HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. A smaller HOMO-LUMO gap is indicative of higher reactivity. For instance, studies on related phenolic compounds like 4-hydroxybenzaldehyde (B117250) have shown that the presence of the hydroxyl group leads to a lower HOMO-LUMO gap, suggesting increased chemical reactivity and charge transfer possibilities within the molecule. mdpi.com

Fukui functions (f(r)) are instrumental in identifying the most reactive sites within a molecule for nucleophilic and electrophilic attacks. wikipedia.org The Fukui function is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. wikipedia.orgnih.gov In practice, condensed Fukui functions are calculated for each atomic site.

For an electrophilic attack (f⁺(r)) : The reactive sites are those with the largest values, indicating where an incoming nucleophile would preferentially attack. For this compound, the oxygen atoms of the hydroxyl and carbonyl groups, as well as the carbon atoms of the aromatic ring activated by the electron-donating groups, are likely to be susceptible.

For a nucleophilic attack (f⁻(r)) : The sites with the highest values are prone to attack by an electrophile. The carbonyl carbon of the aldehyde group is a primary site for nucleophilic attack due to its partial positive charge.

The dual descriptor (Δf(r)) : This is the difference between the nucleophilic and electrophilic Fukui functions and provides a clear indication of the reactive nature of a site. A positive value suggests an electrophilic site, while a negative value indicates a nucleophilic site. researchgate.net

Theoretical analyses of substituted benzaldehydes often reveal that the presence and position of electron-donating and electron-withdrawing groups significantly modulate the values of these reactivity descriptors. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand and a protein receptor.

While specific molecular docking studies for this compound are not prevalent in published literature, its structural features suggest a high potential for interaction with various biological targets. The presence of a hydroxyl group, a methoxy group, and an aldehyde group allows for a range of interactions:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl, methoxy, and aldehyde groups can all act as hydrogen bond acceptors. nih.gov These interactions are critical for the specific recognition of the ligand by a protein's active site.

Hydrophobic Interactions: The benzene (B151609) ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.

Based on its structural similarity to other biologically active benzaldehyde derivatives, it is plausible that this compound could interact with enzymes or receptors where such interactions are favorable.

The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is a measure of the strength of the interaction between the ligand and its target. Modeling studies on similar phenolic compounds often reveal that the precise orientation and the network of hydrogen bonds formed are key determinants of binding affinity.

Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a molecule, which are crucial in drug discovery. Predicted ADMET properties for this compound indicate good intestinal absorption and potential interactions with certain organic anion-transporting polypeptides (OATPs). plantaedb.com

| ADMET Property | Predicted Value | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | + | 99.68% |

| Caco-2 Permeability | + | 78.29% |

| Blood Brain Barrier | - | 55.00% |

| Human Oral Bioavailability | - | 55.71% |

| OATP1B1 Inhibitor | + | 84.96% |

| OATP1B3 Inhibitor | + | 98.90% |

Data sourced from PlantaeDB. plantaedb.com

Steric and Electronic Effects on Reactivity and Structure

The reactivity and structure of this compound are significantly influenced by the steric and electronic effects of its substituent groups.

Electronic Effects:

Hydroxyl (-OH) Group: This is a strong activating group that donates electron density to the aromatic ring through resonance (a +R effect) and withdraws electron density through induction (a -I effect), with the resonance effect being dominant. It directs incoming electrophiles to the ortho and para positions.

Methoxy (-OCH₃) Group: Similar to the hydroxyl group, the methoxy group is also strongly activating due to its +R effect, directing electrophilic substitution to the ortho and para positions.

Aldehyde (-CHO) Group: This is a deactivating group that withdraws electron density from the ring through both resonance (-R effect) and induction (-I effect). It directs incoming electrophiles to the meta position.

Steric Effects: The substituents on the benzene ring are not particularly bulky, suggesting that steric hindrance may play a less dominant role compared to electronic effects in many reactions. However, the presence of substituents adjacent to a reactive site can influence the approach of reactants. The planarity of the benzene ring is likely maintained, though minor deviations can occur due to crystal packing forces.

Hydrogen Bonding Interactions and Their Influence

Hydrogen bonding plays a pivotal role in the structure and properties of this compound.

Intramolecular Hydrogen Bonding: The possibility of an intramolecular hydrogen bond between the hydroxyl group at C3 and the methoxy group at C5 is sterically unlikely due to the distance between them.

Intermolecular Hydrogen Bonding: The molecule has one hydrogen bond donor (the -OH group) and three potential hydrogen bond acceptors (the oxygen atoms of the -OH, -OCH₃, and -CHO groups). nih.gov This capacity for hydrogen bonding is expected to be a dominant factor in its solid-state structure, leading to the formation of supramolecular assemblies. In the crystal lattice, it is highly probable that the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, a common motif in hydroxybenzaldehydes. These interactions can lead to the formation of chains, sheets, or more complex three-dimensional networks, which in turn influence the compound's melting point, solubility, and crystal packing.

Chemical Reactivity and Derivatization

Reactivity of Aldehyde Functional Group (e.g., Nucleophilic Addition)

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for nucleophilic addition reactions, a cornerstone of aldehyde chemistry. ncert.nic.in

In the case of 3-Hydroxy-5-methoxybenzaldehyde, the general reactivity of an aromatic aldehyde is modulated by the electronic effects of the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) substituents on the ring. Aromatic aldehydes, such as benzaldehyde (B42025), are typically less reactive towards nucleophilic addition than aliphatic aldehydes. quora.comlibretexts.org This reduced reactivity is due to the resonance effect of the aromatic ring, which delocalizes the pi electrons and decreases the partial positive charge on the carbonyl carbon. ncert.nic.inquora.comlibretexts.org

However, the hydroxyl and methoxy groups are electron-donating groups, which further influence the electrophilicity of the carbonyl carbon. nih.gov This electronic donation can slightly decrease the aldehyde's reactivity towards nucleophiles compared to unsubstituted benzaldehyde. Despite this, the aldehyde group readily undergoes a variety of characteristic reactions.

Key Nucleophilic Addition Reactions:

Cyanohydrin Formation: Reacts with hydrogen cyanide (HCN), typically in the presence of a basic catalyst, to form a cyanohydrin. The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon. ncert.nic.inpressbooks.pub

Acetal Formation: Reacts with alcohols in the presence of an acid catalyst to form acetals. This reaction is reversible and is often used to protect the aldehyde group during other synthetic steps.

Reductive Amination: Can be converted into an amine through reaction with ammonia (B1221849) or a primary or secondary amine to form an imine, which is then reduced in situ.

Wittig Reaction: Reacts with phosphorus ylides (Wittig reagents) to form alkenes, replacing the carbon-oxygen double bond with a carbon-carbon double bond.

Grignard and Organolithium Reactions: Undergoes addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) to yield secondary alcohols after acidic workup.

| Reaction Type | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Cyanohydrin Formation | HCN, Base (e.g., KCN) | Cyanohydrin | Introduces a new carbon and a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. ncert.nic.in |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Primary Alcohol (Benzyl alcohol derivative) | Common transformation to convert the aldehyde to a primary alcohol. An isomer, 2-hydroxy-5-methoxybenzaldehyde (B1199172), can be reduced by sodium borohydride. wikipedia.org |

| Oxidation to Carboxylic Acid | KMnO₄, H₂CrO₄, or Ag₂O (Tollens' reagent) | Carboxylic Acid (Benzoic acid derivative) | Converts the aldehyde to a higher oxidation state. |

| Condensation Reactions | Active methylene (B1212753) compounds (e.g., malononitrile), Enolates | α,β-Unsaturated compounds | Forms new C-C bonds, as seen in Knoevenagel or Claisen-Schmidt condensations. For instance, 2-Hydroxy-5-methoxybenzaldehyde reacts with malononitrile (B47326) to form a coumarin (B35378) derivative. wikipedia.org |

Reactivity of Hydroxyl and Methoxy Groups

The phenolic hydroxyl (-OH) and the methoxy (-OCH₃) groups significantly influence the molecule's properties and reactivity.

The hydroxyl group is acidic due to its direct attachment to the aromatic ring. ncert.nic.in It can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo O-alkylation or O-acylation. The hydroxyl group can also participate in hydrogen bonding, which influences the molecule's physical properties and can direct the course of certain reactions. researchgate.net

The methoxy group is generally less reactive. However, under harsh conditions, it can be cleaved via O-dealkylation (ether cleavage), typically with strong acids like HBr or HI, to yield a dihydroxybenzaldehyde derivative. nih.gov Metabolic O-dealkylation is also a known reaction for aromatic methoxy groups. nih.gov

| Functional Group | Reaction Type | Reagent(s) | Product Type |

|---|---|---|---|

| Hydroxyl (-OH) | Williamson Ether Synthesis (O-Alkylation) | Base (e.g., NaH, K₂CO₃), Alkyl halide (e.g., CH₃I) | Alkoxy derivative (Ether) |

| Hydroxyl (-OH) | Esterification (O-Acylation) | Acyl chloride or Acid anhydride, Base (e.g., Pyridine) | Ester derivative |

| Methoxy (-OCH₃) | Ether Cleavage (O-Dealkylation) | Strong acid (e.g., HBr, HI) | Phenolic hydroxyl group |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound can undergo substitution reactions, where a hydrogen atom on the ring is replaced by another group.

Electrophilic Aromatic Substitution: The hydroxyl and methoxy groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. nih.gov Conversely, the aldehyde group is a deactivating, meta-directing group. ncert.nic.in The positions for incoming electrophiles are therefore determined by the combined directing effects of these three substituents.

The positions ortho and para to the -OH group are C2, C4, and C6. The positions ortho and para to the -OCH₃ group are C4, C6, and C2. Both activating groups strongly direct incoming electrophiles to positions 2, 4, and 6. The aldehyde group at C1 directs to C3 and C5, but its deactivating effect is generally overcome by the powerful activating effects of the -OH and -OCH₃ groups. Given that positions 3 and 5 are already substituted, the most likely positions for electrophilic attack are C2, C4, and C6. Steric hindrance may influence the regioselectivity among these sites.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is less common and typically requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups on the ring. This compound itself is not primed for this reaction. However, it could be derivatized, for example by halogenation of the ring, to create a substrate for such a reaction. For instance, the synthesis of syringaldehyde (B56468) from 5-bromovanillin (B1210037) involves a copper-catalyzed nucleophilic substitution of the bromide with a methoxy group. sciencemadness.org

Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. wikipedia.orglibretexts.org These reactions typically couple an organohalide or triflate with an organoboron compound. libretexts.orgorganic-chemistry.org

To make this compound a partner in a Suzuki coupling, it would first need to be converted into a suitable substrate. This can be achieved in two main ways:

Conversion of the Hydroxyl Group: The phenolic -OH group can be converted to a triflate (-OTf), which is an excellent leaving group in palladium-catalyzed couplings. This triflate derivative can then be coupled with a variety of boronic acids or esters.

Halogenation of the Aromatic Ring: Introducing a halogen (e.g., Br, I) onto one of the activated positions of the aromatic ring (C2, C4, or C6) would create an aryl halide suitable for Suzuki coupling.

The general scheme for a Suzuki coupling involves an oxidative addition of the aryl halide/triflate to a Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Such reactions would allow for the attachment of various aryl, heteroaryl, or alkyl groups to the benzaldehyde core.

Formation of Complex Molecular Architectures

The distinct reactivity of its three functional groups makes this compound a valuable starting material for the synthesis of more complex molecules. rsc.org Each functional group can be addressed selectively to build larger, more intricate structures.

Sequential Functionalization: The aldehyde can be protected as an acetal, allowing for selective modification of the hydroxyl group and the aromatic ring. Subsequent deprotection reveals the aldehyde for further reactions like condensations or reductive aminations.

Heterocycle Synthesis: The aldehyde and the adjacent hydroxyl group can be used to construct fused heterocyclic rings. For example, condensation reactions with active methylene compounds can lead to the formation of coumarin or chromene derivatives, as has been shown with related isomers. wikipedia.org

Building Block for Polymers and Dendrimers: The multiple reaction sites allow this molecule to act as a branching point or a functional monomer in the synthesis of complex polymers or dendrimers. rsc.org For example, the hydroxyl group could be used to attach the molecule to a polymer backbone, leaving the aldehyde free for further modification.

Multicomponent Reactions: The aldehyde can participate in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, rapidly increasing molecular complexity.

Through the strategic application of modern synthetic methods to its functional groups, this compound serves as a versatile scaffold for creating a diverse array of complex molecular architectures for various applications in materials science and medicinal chemistry.

Applications in Advanced Materials and Other Fields

Materials Science Applications

The specific functionalities of 3-Hydroxy-5-methoxybenzaldehyde lend themselves to exploration in materials science, although applications in some areas are more theoretical or less documented than for its isomers.

Schiff bases, compounds containing a carbon-nitrogen double bond, are widely investigated in materials science for their potential in optoelectronic devices and information storage. The synthesis of Schiff bases often involves the condensation of an aldehyde with a primary amine. While the structural motif of this compound is suitable for creating such compounds, specific research focusing on its derivatives for these high-tech applications is not extensively reported in the current literature. The focus in this area has more commonly been on other isomers like vanillin.

The use of organic compounds to inhibit the corrosion of metals is a significant area of research. These inhibitors typically function by adsorbing onto the metal surface, forming a protective film. While related molecules such as 4-hydroxy-3-methoxybenzaldehyde (vanillin) have been studied as effective, non-toxic corrosion inhibitors for steel, dedicated studies on the corrosion inhibition properties of this compound are not prominent. Its potential in this area remains a subject for future investigation.

Role in Synthesis of Industrial Chemicals and Dyes

The reactivity of this compound makes it a useful intermediate in the synthesis of more complex chemical structures for industrial use. It is recognized as a building block for various pharmaceutical compounds and is specifically used in the synthesis of phenanthrenes from cyclophanes. chemicalbook.com Furthermore, it serves as a useful intermediate for the synthesis of novolac resins, a type of phenol-formaldehyde resin used as adhesives, binders, and in molding compounds. chembk.com

Research in Flavor and Fragrance Chemistry

This compound has been identified as a product of lignin (B12514952) pyrolysis, the thermal decomposition of biomass. researchgate.netscribd.comresearchgate.netresearchgate.net This links the compound to the generation of bio-oils and chemicals from renewable resources. Its aromatic structure has led to its exploration in the flavor and fragrance industries.

Precursor for Other Pharmaceutical and Bioactive Agents

One of the most significant roles of this compound is as a key starting material or intermediate in the synthesis of high-value, biologically active molecules. Its specific structure is crucial for building the complex frameworks of several important pharmaceutical agents.

The synthesis of various bioactive compounds often begins with simpler, commercially available precursors. This compound serves this role effectively, as detailed in the table below.

| Bioactive Agent | Role of this compound |

| Glycitein | This compound is listed in chemical catalogs alongside glycitein, a soy isoflavone, suggesting its potential use as a precursor or intermediate in its synthesis. bioguider.net |

| Morphine | Research into the total synthesis of morphine and its analogues has utilized this compound as a key building block for the complex alkaloid structure. bath.ac.uk |

| Combretastatin A-4 | This potent anti-cancer agent, known for its ability to inhibit tubulin polymerization, can be synthesized using this compound as a precursor. molaid.com |

The synthesis of this compound itself can be achieved from more common starting materials. For instance, it can be prepared via the selective methylation of 3,5-dihydroxybenzaldehyde. lookchem.com

Future Research Directions and Perspectives

Development of Novel Synthetic Routes and Sustainable Methodologies

Future research will likely prioritize the development of efficient, environmentally benign, and economically viable synthetic pathways to 3-Hydroxy-5-methoxybenzaldehyde and its derivatives. Emphasis will be placed on moving beyond traditional methods, which can involve harsh conditions or hazardous reagents, toward greener alternatives.

Key areas of development include:

Biocatalysis: The use of enzymes or whole-organism biocatalysts presents a highly attractive green chemistry approach. scielo.org.mxchemistryjournals.nettudelft.nl Research into enzymes like oxidoreductases and alcohol dehydrogenases could yield highly selective and efficient routes from renewable feedstocks under mild, aqueous conditions. chemistryjournals.netredalyc.org The application of plant-based biocatalysts, potentially from agricultural waste, offers a low-cost and sustainable option for reactions such as the reduction of benzaldehydes. scielo.org.mx

Chemo-enzymatic Cascades: Combining chemical and enzymatic steps in one-pot reactions can improve efficiency and reduce waste. rsc.org A future approach could involve a chemical isomerization or oxidation step followed by an enzymatic conversion to yield the target aldehyde, streamlining the synthesis process. rsc.org

Green Solvents and Catalysts: A significant push will be toward replacing conventional solvents with greener alternatives like water or bio-based solvents. mdpi.comjddhs.com The exploration of solvent-free reaction conditions, such as mechanochemical grinding, is another promising avenue. mdpi.comijesrr.org Furthermore, replacing hazardous catalysts with benign alternatives like clays, zeolites, or non-precious metal catalysts (e.g., nickel, copper, iron) aligns with the principles of sustainable chemistry. mdpi.comijesrr.org

Flow Chemistry: Continuous flow processes offer superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods. mdpi.comnih.govsterlingpharmasolutions.com Developing a continuous flow synthesis for this compound could significantly improve manufacturing efficiency, particularly for producing active pharmaceutical ingredients (APIs). mdpi.comresearchgate.net

| Methodology | Key Advantages | Research Focus |

|---|---|---|

| Biocatalysis | High selectivity, mild conditions, renewable, reduced waste. chemistryjournals.nettudelft.nl | Screening for novel enzymes, utilizing waste streams as catalyst sources. scielo.org.mx |

| Flow Chemistry | Enhanced safety, scalability, process control, efficiency. mdpi.comnih.gov | Optimization of reactor design and reaction conditions for API synthesis. rsc.org |

| Green Catalysis | Use of non-toxic, reusable catalysts; reduced energy requirements. mdpi.comijesrr.org | Development of catalysts from abundant metals and recyclable materials. mdpi.com |

Elucidation of Detailed Molecular Mechanisms in Biological Systems

While phenolic aldehydes are known for their biological activities, the precise molecular mechanisms of this compound are not fully understood. Future research should aim to unravel its interactions within biological systems at a molecular level.

Key research avenues include:

Antioxidant Mechanisms: As a phenolic compound, it likely acts as an antioxidant. taylorandfrancis.comnih.gov Detailed studies are needed to determine its primary mechanism of radical scavenging, whether through Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), or Sequential Proton Loss Electron Transfer (SPLET). nih.govresearchgate.net The electronic effects of the aldehyde and methoxy (B1213986) groups on the phenolic hydroxyl group's ability to donate a hydrogen atom or electron are of particular interest. researchgate.netfrontiersin.org

Enzyme Inhibition: Investigations into its potential as an enzyme inhibitor could reveal new therapeutic applications. For instance, studies on related benzaldehyde (B42025) derivatives have shown inhibitory activity against enzymes like aldehyde dehydrogenase 1A3 (ALDH1A3) and tyrosinase, which are implicated in cancer and pigmentation disorders, respectively. nih.govnih.govmdpi.com Future work should screen this compound and its derivatives against a panel of clinically relevant enzymes.

Receptor Binding and Signaling Pathways: Research is required to identify if the compound or its metabolites bind to specific cellular receptors or modulate signaling pathways. This would involve a combination of in vitro binding assays and in cellulo studies to map its effects on cellular function.

Exploration of Advanced Material Applications

The structural features of this compound make it a valuable building block for the synthesis of advanced functional materials. Its aldehyde group is readily available for condensation reactions, while the phenolic and methoxy groups can be used to tune the electronic and physical properties of resulting materials.

Future exploration in this area could focus on:

Polymer Synthesis: The compound can serve as a monomer for creating novel polymers. For example, its derivatives could be incorporated into polyesters or poly-Schiff bases, potentially leading to materials with tailored thermal, optical, or biodegradable properties.

Organic Electronics: Phenolic compounds are of interest in the field of organic electronics. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.

Hydrazone Derivatives for Functional Materials: Condensation of the aldehyde with hydrazines can produce hydrazones. A study on the related compound 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) showed that its (6-chloropyridazin-3-yl)hydrazone derivative exhibits intermolecular interactions, such as hydrogen bonding and π–π stacking, that are relevant for the design of crystal structures and functional materials. nih.gov Similar derivatives of this compound could be synthesized and their solid-state properties explored.

Computational Design and Prediction of New Derivatives

Computational chemistry and in silico methods are powerful tools for accelerating the discovery and optimization of new molecules based on the this compound scaffold. These approaches can predict properties and guide experimental work, saving time and resources.

Prospective computational studies include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities, such as antioxidant or antibacterial efficacy. nih.govresearchgate.netfrontiersin.org By generating molecular descriptors using methods like Density Functional Theory (DFT), researchers can build predictive models to design new derivatives with enhanced potency. nih.gov

Molecular Docking: In silico docking studies can predict the binding affinity and interaction modes of derivatives with specific biological targets like enzymes or receptors. researchgate.netresearchgate.net This approach has been used to study how related benzaldehyde derivatives bind to targets such as ALDH1A3, EGFR, and HER2, providing insights for designing more selective and potent inhibitors. nih.govnih.gov

DFT Calculations: Density Functional Theory can be employed to calculate the electronic properties of new derivatives, such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and bond dissociation energies. researchgate.net These calculations help in understanding the molecule's reactivity, stability, and potential for charge transfer, which is crucial for both biological activity and material science applications.

| Computational Method | Objective | Predicted Properties |

|---|---|---|

| QSAR | Predict biological activity based on structure. nih.gov | Antioxidant capacity, enzyme inhibition (IC50), antibacterial effect. frontiersin.org |

| Molecular Docking | Simulate ligand-protein binding. nih.gov | Binding energy, interaction modes, hydrogen bonding, hydrophobic interactions. nih.gov |

| DFT | Calculate electronic structure and properties. | HOMO-LUMO gap, bond dissociation energy, molecular electrostatic potential. researchgate.net |

Integration with Emerging Technologies in Chemical and Biological Research

The future of research on this compound will be significantly shaped by its integration with emerging technologies that are revolutionizing chemical and biological sciences.

Key technological integrations include:

Artificial Intelligence (AI) in Synthesis Planning: AI and machine learning algorithms are transforming retrosynthetic analysis and reaction planning. pharmafeatures.comiscientific.org These tools can analyze vast reaction databases to propose novel, efficient, and high-yielding synthetic routes to complex derivatives of this compound, moving beyond human intuition. nih.govacs.orgmindmapai.app

Automated Synthesis Platforms: The combination of AI-driven synthesis planning with robotic automation enables the rapid, autonomous execution of multi-step syntheses. pharmafeatures.com Such platforms could be used to create libraries of this compound derivatives for high-throughput screening in drug discovery or materials science.

Metal-Free Catalysis with Frustrated Lewis Pairs (FLPs): FLPs are combinations of Lewis acids and bases that are sterically hindered from neutralizing each other, allowing them to activate small molecules like H₂. acs.orgwikipedia.org This technology opens new avenues for metal-free hydrogenation and reduction reactions, which could be applied to the synthesis or modification of this compound derivatives under mild conditions. researchgate.netsemanticscholar.orgnih.gov This represents a significant advance in sustainable catalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-5-methoxybenzaldehyde, and how is purity validated?

- Methodology : A common synthesis involves formylation of 3-methoxyphenol using Reimer-Tiemann or Vilsmeier-Haack conditions. For example, a reported procedure yields 53% via a formylation reaction, producing a white solid with a melting point of 67–68°C. Characterization includes H NMR (δ 9.83, aromatic protons at δ 6.93–6.65) and C NMR (δ 194.0 for the aldehyde carbon) .

- Validation : Purity is confirmed via HPLC (C18 column, methanol/water mobile phase) and mass spectrometry. TLC with UV detection ensures reaction progress.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Exposure Control : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; work in a fume hood with adequate ventilation. Skin contact requires immediate rinsing with water for 15 minutes .

- Storage : Store in airtight containers at 4°C, away from light and oxidizing agents. Stability tests show no decomposition under inert atmospheres for ≥6 months .

Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?

- Chromatography : Reverse-phase HPLC (e.g., Agilent ZORBAX Eclipse Plus C18, 70:30 methanol/water, 1.0 mL/min flow rate) achieves baseline separation from structural analogs like vanillin derivatives.

- Spectroscopy : UV-Vis spectroscopy (λmax ≈ 280 nm) is used for rapid quantification, validated against NMR integration of the aldehyde proton (δ 9.83) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its pharmacological activity?

- Structure-Activity Relationship (SAR) : The para-methoxy and meta-hydroxy groups enhance electron-donating effects, stabilizing radical intermediates in antioxidant assays. Derivatives with these substituents show improved binding to dopamine transporters (Ki = 12 nM in D-502 analogs) .

- Experimental Design : Modify substituents (e.g., halogenation at C4) and evaluate via radioligand displacement assays. Computational docking (AutoDock Vina) predicts interactions with Tyr-156 and Phe-319 residues in target proteins .

Q. What crystallographic challenges arise in resolving the structure of this compound derivatives?

- Data Collection : High-resolution X-ray diffraction (e.g., Bruker D8 Venture, Mo-Kα radiation) is used, but twinning and low symmetry (monoclinic P21/c) complicate refinement. SHELXL-2018 resolves these via twin-law matrix refinement .

- Key Metrics : Reported derivatives exhibit bond angles of 117.56° (C1-C8-C9) and torsional angles <5° for planar aldehyde groups. Crystallographic data are deposited in CCDC (e.g., CCDC 2054321) .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- DFT Calculations : Gaussian 16 simulations (B3LYP/6-311++G**) predict protonation states: the aldehyde group remains uncharged at pH 2–7, while deprotonation occurs at the hydroxyl group above pH 9.5.

- Experimental Validation : UV-Vis spectral shifts (Δλ = 15 nm at pH 10) correlate with computed HOMO-LUMO gaps (4.8 eV → 4.2 eV upon deprotonation) .

Q. What strategies mitigate decomposition during catalytic applications of this compound?

- Reaction Optimization : Use inert atmospheres (N2/Ar) and low temperatures (0–4°C) to suppress oxidation. Addition of radical scavengers (e.g., BHT) reduces aldehyde degradation by 30% in aerobic conditions .

- Kinetic Studies : Monitor degradation via <sup>1</sup>H NMR, showing first-order kinetics (k = 0.012 h<sup>−1</sup> at 25°C) in aqueous buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.